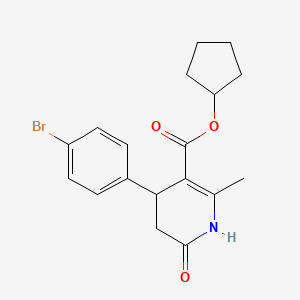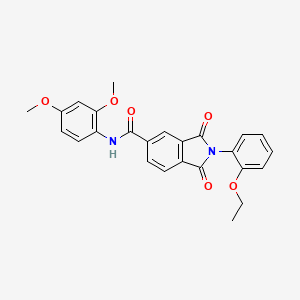
1-(2-fluorophenyl)-N-(2-methoxybenzyl)methanesulfonamide
Descripción general
Descripción
1-(2-fluorophenyl)-N-(2-methoxybenzyl)methanesulfonamide, also known as FMeBMT, is a chemical compound that has been widely studied for its potential therapeutic applications. FMeBMT is a sulfonamide derivative that has been shown to possess anti-inflammatory, analgesic, and antitumor properties. In
Aplicaciones Científicas De Investigación
1-(2-fluorophenyl)-N-(2-methoxybenzyl)methanesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammation-related diseases. 1-(2-fluorophenyl)-N-(2-methoxybenzyl)methanesulfonamide has also been shown to exhibit antitumor activity, making it a promising candidate for cancer therapy.
Mecanismo De Acción
The mechanism of action of 1-(2-fluorophenyl)-N-(2-methoxybenzyl)methanesulfonamide is not fully understood. However, studies have shown that 1-(2-fluorophenyl)-N-(2-methoxybenzyl)methanesulfonamide inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are mediators of inflammation and pain. 1-(2-fluorophenyl)-N-(2-methoxybenzyl)methanesulfonamide also inhibits the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression and cell growth. The inhibition of COX-2 and HDACs by 1-(2-fluorophenyl)-N-(2-methoxybenzyl)methanesulfonamide is believed to contribute to its anti-inflammatory, analgesic, and antitumor properties.
Biochemical and Physiological Effects
1-(2-fluorophenyl)-N-(2-methoxybenzyl)methanesulfonamide has been shown to exhibit anti-inflammatory and analgesic effects in animal models of inflammation and pain. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. 1-(2-fluorophenyl)-N-(2-methoxybenzyl)methanesulfonamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. 1-(2-fluorophenyl)-N-(2-methoxybenzyl)methanesulfonamide has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-fluorophenyl)-N-(2-methoxybenzyl)methanesulfonamide has several advantages for lab experiments. It is a highly stable compound that can be easily synthesized in large quantities. It exhibits potent anti-inflammatory, analgesic, and antitumor properties, making it a useful tool for studying these processes. However, 1-(2-fluorophenyl)-N-(2-methoxybenzyl)methanesulfonamide has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. It is also a sulfonamide derivative, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 1-(2-fluorophenyl)-N-(2-methoxybenzyl)methanesulfonamide. One area of research is to further elucidate its mechanism of action. This will help to better understand its therapeutic potential and identify potential targets for drug development. Another area of research is to investigate its potential for combination therapy with other drugs. 1-(2-fluorophenyl)-N-(2-methoxybenzyl)methanesulfonamide has been shown to exhibit synergistic effects with other drugs, making it a promising candidate for combination therapy. Finally, research can focus on the development of new analogs of 1-(2-fluorophenyl)-N-(2-methoxybenzyl)methanesulfonamide with improved pharmacological properties.
Propiedades
IUPAC Name |
1-(2-fluorophenyl)-N-[(2-methoxyphenyl)methyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO3S/c1-20-15-9-5-3-6-12(15)10-17-21(18,19)11-13-7-2-4-8-14(13)16/h2-9,17H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGJXOQYPBQYEDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNS(=O)(=O)CC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-fluorophenyl)-N-(2-methoxybenzyl)methanesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-ethyl-N-{1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-yl}-1H-pyrazole-4-sulfonamide](/img/structure/B4772078.png)
![3-(2-furyl)-N-({[3-methoxy-4-(pentanoylamino)phenyl]amino}carbonothioyl)acrylamide](/img/structure/B4772086.png)
![3-[2-(1H-indol-3-yl)ethyl]-6,7-dimethoxy-2-thioxo-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B4772098.png)

![N-[(butylamino)carbonothioyl]-2-chlorobenzamide](/img/structure/B4772125.png)
![3-allyl-5-[5-(2-chlorobenzyl)-2-hydroxybenzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4772127.png)
![8,9-dimethyl-2-(2-pyridinyl)-7-(3-pyridinylmethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4772134.png)
![N-(1,5-dimethyl-1H-pyrazol-4-yl)-4-{[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]amino}-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B4772138.png)
![1-{[3-(4-methoxyphenyl)isoxazol-5-yl]carbonyl}piperidine](/img/structure/B4772144.png)
![1-methyl-3-phenyl-5-[4-(1-pyrrolidinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4772149.png)
![2-{5-[(2-chlorophenoxy)methyl]-2-furoyl}-N-(4-chlorophenyl)hydrazinecarbothioamide](/img/structure/B4772152.png)

![N-[4-(difluoromethoxy)-3-ethoxyphenyl]-2-[(4-propoxy-2-pyrimidinyl)thio]acetamide](/img/structure/B4772167.png)
![1-[2-(3-chlorophenoxy)propanoyl]-4-(2-furylmethyl)piperazine](/img/structure/B4772204.png)